molecular formula C19H17BF7N3 B1279193 (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate CAS No. 862095-77-0

(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate

Cat. No. B1279193
M. Wt: 431.2 g/mol
InChI Key: UDDOGJQUYCEOBY-UNTBIKODSA-N
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Description

(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is a useful research compound. Its molecular formula is C19H17BF7N3 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

  • Rearrangement and Synthesis : Gstach and Seil (1990) reported the rearrangement of certain 1-aryl-4,5-dihydro-5-oxo-3H-1,2,4-triazolium tetrafluoroborates, which could be relevant to understanding the synthesis pathways of similar compounds like the one you're interested in (Gstach & Seil, 1990).

  • Cytotoxic Activity : A study by Azab, Aly, and Gobouri (2017) explored the synthesis of new azole and azine systems, which included compounds similar to the one you mentioned. They evaluated these compounds for their cytotoxic activity, highlighting the potential biomedical applications of such chemical structures (Azab et al., 2017).

  • Theoretical Studies and Synthesis : Zhang et al. (2019) conducted a theoretical study on the hydrazone-hydrazine tautomerism of intermediates in the synthesis of related compounds. This research offers insights into the molecular stability and structural features of similar triazolium compounds (Zhang et al., 2019).

  • Kinetic Studies : Becker et al. (1991) studied the kinetics and mechanisms involved in the azocoupling of 1,2,4‐triazolium salts, providing a deeper understanding of the chemical behavior and reactivity of these types of compounds (Becker et al., 1991).

Applications in Chemistry

  • Anion Receptors : Cai et al. (2013) developed a pyrrole-based triazolium-phane as a receptor for tetrahedral oxyanions. This study illustrates the potential application of triazolium compounds in selective anion recognition (Cai et al., 2013).

  • Synthesis and Structural Analysis : Huang et al. (2009) focused on the synthesis and structural analysis of a similar chiral bicyclic 1,2,4-triazolium salt, which can provide insights into the crystallographic properties of related compounds (Huang et al., 2009).

  • Novel Heterocyclic Systems : Gajdoš et al. (2005) synthesized new compounds including furo[3,2-b]pyrroles with a structure related to the compound of interest. Their work demonstrates the creation of novel heterocyclic systems with potential applications in medicinal chemistry (Gajdoš et al., 2005).

  • Heterocyclic Carbene Interconversions : Liu, Nieger, and Schmidt (2015) investigated the mesomeric betaine–N-heterocyclic carbene interconversions of similar 1,2,4-triazolium compounds, which could have implications for their use in coordination chemistry (Liu et al., 2015).

  • Synthesis and Reactivity : Ma et al. (2008) explored the synthesis and reactivity of annulated N-heterocyclic carbenes, showcasing the versatility of triazolium salts in coordination chemistry and organocatalysis (Ma et al., 2008).

Future Directions

For more detailed information, refer to the source .

properties

IUPAC Name

(5R)-5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOGJQUYCEOBY-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457120
Record name MolPort-035-785-440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate

CAS RN

862095-77-0
Record name MolPort-035-785-440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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